molecular formula C22H17BrFN3O2S B2550338 2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901234-47-7

2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2550338
CAS No.: 901234-47-7
M. Wt: 486.36
InChI Key: CEYCLOXBJQDJHW-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-containing imidazole derivative featuring a 4-bromophenyl group at position 2, a 4-fluorophenyl group at position 5 of the imidazole core, and an acetamide side chain substituted with a furan-2-ylmethyl group. The bromine and fluorine substituents contribute to its electronic profile, while the furan ring may enhance solubility or modulate target interactions .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrFN3O2S/c23-16-7-3-15(4-8-16)21-26-20(14-5-9-17(24)10-6-14)22(27-21)30-13-19(28)25-12-18-2-1-11-29-18/h1-11H,12-13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYCLOXBJQDJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the bromophenyl and fluorophenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the sulfanyl linkage: This step involves the reaction of the imidazole derivative with a thiol compound to form the sulfanyl linkage.

    Attachment of the furan-2-yl group: The final step involves the reaction of the intermediate compound with furan-2-ylmethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological targets and pathways.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development and formulation.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Imidazole-Based Derivatives

  • ML3403 (4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(1-phenylethyl)pyridin-2-amine) :

    • Structural Differences : Replaces the sulfanyl (–S–) group with a methylthio (–SCH₃) moiety and substitutes the furan-2-ylmethyl with a phenylethyl-pyridinamine chain.
    • Functional Impact : The methylthio group in ML3403 undergoes rapid oxidation to sulfoxide, reducing metabolic stability. In contrast, the sulfanyl group in the target compound may offer improved resistance to oxidative metabolism .
    • Biological Activity : ML3403 is a potent p38α MAP kinase inhibitor (IC₅₀ = 12 nM), suggesting the target compound’s imidazole core could similarly interact with kinase ATP-binding pockets .
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate: Structural Differences: Features a sulfinyl (–SO–) group instead of sulfanyl and a pyridylacetamide side chain.

Triazole and Oxazole Analogues

  • 2-{[4-(4-Bromophenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(2-Fluorophenyl)acetamide (CAS 726158-21-0): Structural Differences: Replaces the imidazole core with a 1,2,4-triazole ring and substitutes the furan-2-ylmethyl with a 2-fluorophenyl group.
  • 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-Methylphenyl)-1,3-Oxazol-5-yl]sulfanyl]-N-(2-Methoxyphenyl)acetamide :

    • Structural Differences : Substitutes imidazole with oxazole and introduces a sulfonyl (–SO₂–) group.
    • Functional Impact : The sulfonyl group increases electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack but reduce reactivity in electrophilic environments .

Pharmacokinetic and Metabolic Comparisons

Compound Core Structure Key Substituents Metabolic Stability Biological Activity References
Target Compound Imidazole 4-BrPh, 4-FPh, furan-2-ylmethyl Moderate (sulfanyl) Under investigation
ML3403 Imidazole 4-FPh, methylthio, phenylethyl Low (oxidizes rapidly) p38α inhibitor (IC₅₀ = 12 nM)
CAS 726158-21-0 Triazole 4-BrPh, pyridin-3-yl, 2-FPh High Not reported
N-{4-[4-(4-FPh)-...acetamide Imidazole Sulfinyl, pyridyl Moderate Kinase inhibition (unpublished)

Electronic and Steric Effects

  • Bromophenyl vs. Chlorophenyl: highlights compounds with 4-bromophenyl and 3-chlorophenyl substituents.
  • Furan vs. Phenyl : The furan-2-ylmethyl group in the target compound introduces oxygen-based polarity, likely enhancing solubility over purely aromatic substituents (e.g., phenylethyl in ML3403) .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The general synthetic route includes the formation of the imidazole ring followed by the introduction of the furan moiety and the sulfanyl group. Specific synthetic methods may involve:

  • Formation of Imidazole : Reaction of appropriate aryl halides with imidazole derivatives.
  • Sulfanylation : Introduction of the sulfanyl group through nucleophilic substitution.
  • Acetamide Formation : Coupling with furan-derived acetamides.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have indicated that compounds similar to imidazole derivatives exhibit significant antimicrobial properties. For instance, imidazole derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with microbial DNA synthesis, leading to cell death due to the formation of reactive oxygen species (ROS) .

Anticancer Properties

Recent research highlights the anticancer potential of imidazole derivatives. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy : A study tested a series of imidazole derivatives against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) ranging from 20 µM to 70 µM, indicating promising antimicrobial activity .
  • Anticancer Screening : Another investigation involved screening a library of compounds on multicellular spheroids, where several imidazole derivatives exhibited notable cytotoxic effects against breast cancer cells. The study reported IC50 values indicating effective dose-response relationships .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound. Key aspects include:

  • Substituents on the Imidazole Ring : The presence of halogens such as bromine and fluorine enhances lipophilicity and biological interaction.
  • Furan Moiety : Contributes to the overall stability and reactivity of the compound in biological systems.

Table 1: Antimicrobial Activity Results

CompoundTarget BacteriaMIC (µM)
AS. aureus20
BE. coli40
CPseudomonas aeruginosa30

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
DMCF-715
EHeLa25
FA54930

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